![molecular formula C21H15BrN4S B11984605 4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(2-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11984605.png)
4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(2-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl hydrosulfide involves multiple steps. One common synthetic route includes the condensation of 1,1’-biphenyl-4-carbaldehyde with 2-bromoaniline to form the Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired triazole compound. The reaction conditions typically involve refluxing in ethanol or another suitable solvent .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl hydrosulfide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential antimicrobial and antifungal properties, making it useful in biological research.
Medicine: It is being studied for its potential use in developing new pharmaceuticals, particularly as an antifungal or anticancer agent.
Mechanism of Action
The mechanism of action of 4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their cell wall synthesis or by disrupting essential enzymatic processes. The exact molecular pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes and the disruption of cellular membranes .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
- 4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide
- 4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl hydrosulfide
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties.
Properties
Molecular Formula |
C21H15BrN4S |
---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
3-(2-bromophenyl)-4-[(E)-(4-phenylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H15BrN4S/c22-19-9-5-4-8-18(19)20-24-25-21(27)26(20)23-14-15-10-12-17(13-11-15)16-6-2-1-3-7-16/h1-14H,(H,25,27)/b23-14+ |
InChI Key |
MXVRVSJUBMZXDA-OEAKJJBVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/N3C(=NNC3=S)C4=CC=CC=C4Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NN3C(=NNC3=S)C4=CC=CC=C4Br |
Origin of Product |
United States |
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